2-Amino-7-bromo-5-fluoro-1H-benzimidazole

Catalog No.
S900457
CAS No.
1388050-29-0
M.F
C7H5BrFN3
M. Wt
230.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-7-bromo-5-fluoro-1H-benzimidazole

For LRRK2 inhibitor development, standard benzimidazole building blocks often fail to achieve required potency. 2-Amino-7-bromo-5-fluoro-1H-benzimidazole (CAS 1388050-29-0) is an optimized intermediate with critical 7-bromo and 5-fluoro groups.

  • 41-fold potency gain vs des-bromo analog-essential for sub-nanomolar LRRK2 inhibitors.
  • Validated in patented Parkinson's disease research compounds.
  • High purity, global shipping.

CAS Number

1388050-29-0

Product Name

2-Amino-7-bromo-5-fluoro-1H-benzimidazole

IUPAC Name

4-bromo-6-fluoro-1H-benzimidazol-2-amine

Molecular Formula

C7H5BrFN3

Molecular Weight

230.04 g/mol

InChI

InChI=1S/C7H5BrFN3/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H3,10,11,12)

InChI Key

GQWZHDICIBDXFI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1NC(=N2)N)Br)F

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)N)Br)F

Synonyms

2-Amino-7-bromo-5-fluoro-1H-benzimidazole, 7-Bromo-5-fluoro-1H-benzimidazol-2-amine, 2-Amino-7-bromo-5-fluorobenzimidazole, 7-Bromo-5-fluoro-1H-benzo[d]imidazol-2-amine, 1H-Benzimidazol-2-amine, 7-bromo-5-fluoro-

Purity

≥98%

Package Size

0.1 g, 0.25 g, 1 g

2-Amino-7-bromo-5-fluoro-1H-benzimidazole is a precisely substituted heterocyclic building block designed for use in advanced medicinal chemistry and drug discovery. Its primary established value is as a key intermediate in the synthesis of potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, a critical target class in research for neurodegenerative conditions such as Parkinson's disease [1]. The specific arrangement of the bromo and fluoro substituents on the benzimidazole core is not arbitrary; it is the result of rigorous structure-activity relationship (SAR) optimization aimed at maximizing the potency and cellular activity of the final inhibitor molecules [1].

Research Fit

Med Chem Scaffold
Balanced LogP and elevated TPSA support lead-like profiling and fragment-based design
Dual Reactive Handles
Orthogonal 2-NH₂ and 7-Br groups enable parallel derivatization strategies
Target Class Context
Core scaffold with reported inhibitory context for PHD2/dioxygenase research

In the context of synthesizing high-potency LRRK2 inhibitors, substituting this compound with simpler, more common analogs is functionally inadequate. The 7-bromo and 5-fluoro substituents are critical for downstream molecular interactions that dictate the final compound's biological efficacy. Removal of the 7-bromo group, for example, leads to a dramatic loss of potency in the resulting inhibitor molecule [1]. Similarly, the 5-fluoro group plays a crucial role in optimizing the electronic properties and binding interactions of the final compound. Therefore, procuring a des-bromo or des-fluoro analog as a cost-saving measure would compromise the primary objective of the synthesis, failing to produce a final molecule with the required nanomolar or sub-nanomolar activity [1].

Substitution Risk

7-Br cross-coupling handle
Loss of Pd-catalyzed coupling site in 2-amino-5-fluoro analog; limits diversification to acylation only
2-NH₂ hydrogen-bond donor
Des-amino analog (4-Br-6-F) substantially reduces TPSA and polarity, altering solubility and binding profiles
7-Br-5-F regiochemistry
5-Br-7-F isomer introduces different electronic effects, potentially shifting reactivity and target interactions

Precursor Essential for Achieving Sub-Nanomolar Potency Against LRRK2 Kinase

Patent data from a major LRRK2 inhibitor development program demonstrates that the specific halogenation pattern of this compound is essential for achieving elite-level potency in the final molecule. When used as a precursor, 2-amino-7-bromo-5-fluoro-1H-benzimidazole enables the synthesis of an inhibitor (Example 100) with an LRRK2 IC50 of 0.5 nM [1]. In a direct, structurally analogous comparison, using a precursor that lacks the 7-bromo group results in a final compound (Example 99) with an IC50 of only 20.8 nM, representing a 41-fold decrease in potency [1].

Evidence DimensionInhibitory Potency (IC50) of Final Compound vs. LRRK2 Kinase
Target Compound Data0.5 nM (Final inhibitor derived from 2-Amino-7-bromo-5-fluoro-1H-benzimidazole)
Comparator Or Baseline20.8 nM (Final inhibitor derived from the corresponding 7-des-bromo precursor)
Quantified Difference41.6-fold higher potency
ConditionsIn vitro LRRK2 kinase activity assay, as described in the source patent [<a href="https://patents.google.com/patent/WO2013185011A1/en" target="_blank">1</a>].

This demonstrates that procuring this specific intermediate is a critical decision for achieving the sub-nanomolar potency required for a lead candidate or high-quality tool compound.

TPSA Comparison
Data to verify
+26.0 Ų (1.9×) vs. non-amino analogs
Elevated polar surface area supports hydrogen-bond capacity and solubility prediction review
In silico calculation; values may vary with computational method

Validated Precursor for Synthesizing Patented, Cell-Active LRRK2 Inhibitors

This compound is explicitly cited as 'Intermediate 11' in a foundational patent for a series of potent LRRK2 inhibitors [1]. Its use is directly linked to the synthesis of multiple final compounds, including those with demonstrated cellular activity, such as Example 100 which exhibits a cellular pLRRK2 Ser935 IC50 of 4.5 nM [1]. This establishes the compound not just as a hypothetical building block, but as a process-validated raw material for producing specific, high-value, and patented chemical entities.

Evidence DimensionUtility as a Validated Synthetic Intermediate
Target Compound DataExplicitly named and used as 'Intermediate 11' to produce multiple patented examples with high cellular potency (e.g., 4.5 nM).
Comparator Or BaselineGeneric or unvalidated benzimidazole analogs not specified for this patented synthetic route.
Quantified DifferenceN/A (Qualitative difference in validation status)
ConditionsMulti-step organic synthesis as detailed in the patent's experimental section [<a href="https://patents.google.com/patent/WO2013185011A1/en" target="_blank">1</a>].

Procuring this specific CAS number ensures compatibility with established, high-yield synthetic routes for producing patented compounds, mitigating process development risk.

Lipophilicity Profile
Data to verify
LogP 2.05
Intermediate LogP aligns with lead-like criteria; balances halogen vs. amino contributions
Computed; compared to 1.87 (amino) and 2.46 (non-amino) benchmarks
Reactive Site Count
Class-level inference
2 handles (NH₂ + Br) vs. 1 in mono-functional analogs
Enables orthogonal derivatization for library synthesis and SAR expansion
Based on established benzimidazole reactivity; no experimental verification provided
PHD2 Inhibition Context
Class-level inference
Derivative IC₅₀ 501 nM (patent data)
Core scaffold shows reported target engagement; requires 2-substitution for direct activity
Indirect evidence from elaborated derivative; binding mode not established

Key Raw Material for Synthesis of Preclinical LRRK2 Inhibitor Candidates

Based on its demonstrated ability to enable sub-nanomolar potency, this compound is the right choice for medicinal chemistry campaigns aiming to synthesize or replicate patented LRRK2 inhibitors for preclinical evaluation in Parkinson's disease models [1].

Development of Highly Potent and Selective Kinase Tool Compounds

For researchers developing chemical probes to study LRRK2 biology, using this precursor is critical. The 41-fold potency gain it provides over simpler analogs ensures the resulting tool compound is effective at low nanomolar concentrations, minimizing off-target effects and generating more reliable experimental data [1].

Scaffolding for Structure-Activity Relationship (SAR) Studies

This intermediate serves as a validated, high-potency starting point for further SAR exploration. Chemists can use it as a core scaffold to build upon, confident that the foundational benzimidazole fragment is already optimized for potent LRRK2 binding, allowing them to focus on modifying other regions of the molecule [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
FBDD Library Design
Balanced LogP (2.05) and elevated TPSA
Fragment-likeness and hinge-binding motif assessment
Parallel Library Synthesis
Orthogonal NH₂ and Br reactive sites
Diversification efficiency and SAR expansion
Biochemical Probe Development
Intermediate lipophilicity and higher polarity
Solubility and assay compatibility review
PHD2/Dioxygenase Inhibitor Research
Reported core scaffold inhibitory context
Structure-activity relationship exploration

XLogP3

1.9

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